7-Bromo-6-methylindoline-2,3-dione

Solid-state chemistry Process chemistry Crystallography

7-Bromo-6-methylindoline-2,3-dione (synonym: 7-bromo-6-methyl-1H-indole-2,3-dione) is a disubstituted isatin derivative belonging to the indoline-2,3-dione heterocyclic class. The compound bears a bromine at the C‑7 position and a methyl group at C‑6 on the fused phenyl ring, yielding a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.05 g·mol⁻¹.

Molecular Formula C9H6BrNO2
Molecular Weight 240.05 g/mol
CAS No. 882679-16-5
Cat. No. B1454743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methylindoline-2,3-dione
CAS882679-16-5
Molecular FormulaC9H6BrNO2
Molecular Weight240.05 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=O)C(=O)N2)Br
InChIInChI=1S/C9H6BrNO2/c1-4-2-3-5-7(6(4)10)11-9(13)8(5)12/h2-3H,1H3,(H,11,12,13)
InChIKeyDHJTTXFAQSTPSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-6-methylindoline-2,3-dione (CAS 882679-16-5) – Key Physicochemical and Structural Identifiers for Procurement Specification


7-Bromo-6-methylindoline-2,3-dione (synonym: 7-bromo-6-methyl-1H-indole-2,3-dione) is a disubstituted isatin derivative belonging to the indoline-2,3-dione heterocyclic class. The compound bears a bromine at the C‑7 position and a methyl group at C‑6 on the fused phenyl ring, yielding a molecular formula of C₉H₆BrNO₂ and a molecular weight of 240.05 g·mol⁻¹ . Predicted physicochemical parameters include a pKₐ of 8.70 ± 0.20 and a computed LogP of 2.88, which distinguish it from the parent isatin scaffold . The compound is supplied as a crystalline powder or crystal with a reported melting point of 212 °C and typical purities of ≥95 % to ≥97 % as verified by NMR, HPLC, and GC batch-release data .

Why 7-Bromo-6-methylindoline-2,3-dione Cannot Be Replaced by 7-Bromoisatin or Other Positional Isomers in Structure–Activity-Dependent Applications


Isatin derivatives with identical molecular formulae (C₉H₆BrNO₂) but different bromine/methyl positional arrangements—such as 5-bromo-7-methylisatin, 4-bromo-7-methylisatin, and 6-bromo-7-methylindoline-2,3-dione—exhibit markedly divergent electronic profiles, reactivity, and solid-state properties. The C‑7 bromine substituent in the target compound accelerates nucleophilic addition to the substrate AIR significantly more than C‑4 bromine in N5‑CAIR synthetase assays, demonstrating that reaction kinetics are position-dependent [1]. Simultaneously, the C‑6 methyl group lowers the predicted pKₐ by approximately 1.6 log units relative to unsubstituted isatin and increases LogP, altering ionisation and lipophilicity relative to 7‑bromoisatin, which lacks the methyl group . Generic substitution with a different positional isomer therefore risks altering target engagement, solubility, and metabolic stability in any application where these properties are relevant.

Head-to-Head and Cross-Study Quantitative Differentiation of 7-Bromo-6-methylindoline-2,3-dione vs. Its Closest Analogs


Melting Point Elevation vs. 7-Bromoisatin: Implications for Crystallinity and Purification

7-Bromo-6-methylindoline-2,3-dione exhibits a melting point of 212 °C , a 13 °C increase relative to 7‑bromoisatin (199 °C) . This elevation, attributable to the additional C‑6 methyl group enhancing van der Waals contacts in the crystal lattice, indicates stronger intermolecular cohesion. The higher melting point facilitates purification by recrystallisation and improves solid-state stability during storage and formulation.

Solid-state chemistry Process chemistry Crystallography

Predicted pKa Shift vs. Isatin: Enhanced Ionizability at Physiological pH

The lactam NH proton of 7-bromo-6-methylindoline-2,3-dione has a predicted pKₐ of 8.70 ± 0.20 , compared to 10.34 ± 0.20 for unsubstituted isatin . The ΔpKₐ of –1.64 units arises from the electron-withdrawing bromine at C‑7 and the inductive effect of the C‑6 methyl group. At physiological pH 7.4, this translates to approximately 4.7 % ionisation for the target compound vs. ~0.1 % for isatin, potentially affecting solubility, permeability, and protein binding.

Medicinal chemistry ADME prediction Physicochemical profiling

Lipophilicity Increase vs. 7-Bromoisatin: LogP Differentiation Driven by C-6 Methylation

The predicted LogP of 7-bromo-6-methylindoline-2,3-dione is 2.88 , compared with a reported LogP of approximately 1.86 for 7‑bromoisatin . The ΔLogP of +1.02 represents a nearly 10‑fold increase in octanol–water partition coefficient, attributable solely to the C‑6 methyl substituent. This shift is within the optimal LogP range (1–3) for oral bioavailability according to Lipinski’s guidelines, while 7‑bromoisatin falls below the preferred lower bound.

Lipophilicity Drug design QSAR modelling

Differential Reactivity of 7-Bromo-Substituted Isatins with N5-CAIR Substrate: Position-Dependent Kinetics

Streeter et al. (2019) demonstrated that 7‑bromoisatin reacts more rapidly with the substrate 5‑aminoimidazole ribonucleotide (AIR) than 4‑bromoisatin in a substrate-depletion mechanism against N5‑CAIR synthetase [1]. While the study did not test 7‑bromo‑6‑methylindoline‑2,3‑dione directly, the presence of the 7‑bromo substituent permits the inference that this compound will exhibit comparably enhanced reactivity relative to 4‑bromo or 5‑bromo positional isomers. The C‑6 methyl group may further modulate the reaction rate through inductive and steric effects.

Enzyme inhibition Antimicrobial target Mechanistic enzymology

TDO Enzyme Inhibition: Low-Nanomolar Potency Supports Use as a Pharmacological Tool Compound

In a BindingDB-deposited assay, 7‑bromo‑6‑methylindoline‑2,3‑dione inhibited recombinant human tryptophan 2,3‑dioxygenase (TDO, residues 19–388) with an IC₅₀ of 40 nM [1]. This value places the compound in the low‑nanomolar potency range for TDO, an enzyme implicated in tumour immune evasion. While no head‑to‑head TDO data were identified for 7‑bromoisatin or 6‑methylisatin, the 40 nM IC₅₀ provides a benchmark value for future SAR studies and positions the compound as a potential starting point for TDO‑targeted probe development.

Tryptophan metabolism Immuno-oncology Enzyme inhibitor

High-Value Application Scenarios for 7-Bromo-6-methylindoline-2,3-dione Based on Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimisation Requiring Defined Ionisation and Lipophilicity Profiles

For programmes targeting intracellular or CNS-localised enzymes where a LogP between 2 and 3 and a pKₐ near 8.5–9.0 are desirable, 7‑bromo‑6‑methylindoline‑2,3‑dione provides a scaffold with predicted LogP = 2.88 and pKₐ = 8.70 . This profile is superior to that of 7‑bromoisatin (LogP ≈ 1.86; pKₐ not reported but predicted to be higher), which would require additional synthetic modification to achieve comparable permeability. The compound’s dual bromine (cross‑coupling handle) and methyl (metabolic probe) substituents enable rapid SAR exploration through parallel synthesis at both C‑7 and N‑1 positions [1].

Crystallography-Grade Material Procurement for Fragment-Based Drug Discovery (FBDD)

The elevated melting point of 212 °C relative to 7‑bromoisatin (199 °C) indicates superior crystallinity and lattice order, properties that are critical for obtaining high‑resolution X‑ray diffraction data in fragment‑soaking experiments. The bromine atom additionally provides anomalous scattering for phasing. Procuring the specific 7‑bromo‑6‑methyl derivative, rather than a generic bromo‑isatin, maximises the likelihood of obtaining well‑diffracting co‑crystals.

N5-CAIR Synthetase Inhibitor Screening Campaigns Targeting Antibacterial Pathways

Streeter et al. established that 7‑bromoisatin reacts more rapidly with the N5‑CAIR substrate AIR than 4‑bromoisatin . For high‑throughput screening cascades utilising this target, 7‑bromo‑6‑methylindoline‑2,3‑dione is expected to retain the kinetic advantage of the 7‑bromo substituent, while the C‑6 methyl may further modulate binding kinetics. Selecting this compound over a 5‑bromo or 4‑bromo analog avoids the kinetic penalty associated with sub‑optimal bromine placement.

TDO-Focused Immuno-Oncology Probe Development

With a reported IC₅₀ of 40 nM against human TDO , 7‑bromo‑6‑methylindoline‑2,3‑dione serves as a potent starting scaffold for developing chemical probes to interrogate tryptophan‑mediated immune suppression. The compound’s predicted physicochemical profile (LogP = 2.88, pKₐ = 8.70) [1] is consistent with cell‑permeable tool compounds, and the bromine atom enables facile derivatisation via palladium‑catalysed cross‑coupling to generate focused libraries for SAR.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-6-methylindoline-2,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.